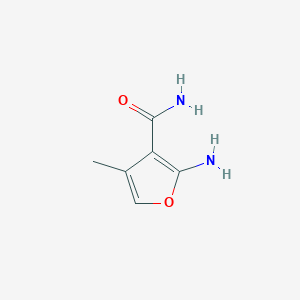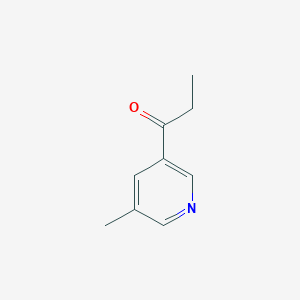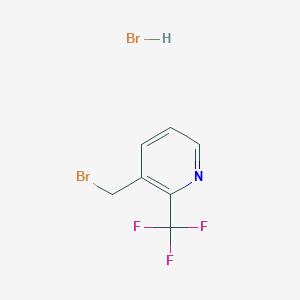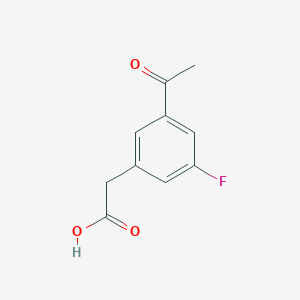
7-Chloro-6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 6th positions, respectively, on the tetrahydro-1,8-naphthyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the halogenation of 1,2,3,4-tetrahydro-1,8-naphthyridine using appropriate halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydro ring can be oxidized to form aromatic naphthyridine derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the naphthyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of aromatic naphthyridine derivatives.
Reduction Reactions: Formation of dehalogenated or reduced naphthyridine derivatives.
Applications De Recherche Scientifique
7-Chloro-6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Mécanisme D'action
The mechanism of action of 7-chloro-6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication and exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine: A parent compound with similar structural features but lacking halogen substitutions.
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar to the target compound but without the iodine atom.
6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar to the target compound but without the chlorine atom.
Uniqueness: 7-Chloro-6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties. The dual halogenation can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8ClIN2 |
|---|---|
Poids moléculaire |
294.52 g/mol |
Nom IUPAC |
7-chloro-6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H8ClIN2/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h4H,1-3H2,(H,11,12) |
Clé InChI |
ALORXWYYQIUNKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(N=C2NC1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)




![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)

![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)


